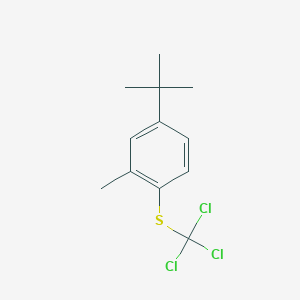
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a trichloromethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene typically involves the introduction of the tert-butyl, methyl, and trichloromethylsulfanyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the benzene ring. The methyl group can be introduced via a similar alkylation process using methyl chloride. The trichloromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using trichloromethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
化学反应分析
Types of Reactions
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of the benzene ring.
科学研究应用
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The trichloromethylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
相似化合物的比较
Similar Compounds
4-Tert-butyl-1-(trichloromethylsulfanyl)benzene: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-(trichloromethylsulfanyl)benzene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
1-(Trichloromethylsulfanyl)benzene: Lacks both the tert-butyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
属性
CAS 编号 |
93085-73-5 |
|---|---|
分子式 |
C12H15Cl3S |
分子量 |
297.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Cl3S/c1-8-7-9(11(2,3)4)5-6-10(8)16-12(13,14)15/h5-7H,1-4H3 |
InChI 键 |
BLOFKNZHEDCEQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
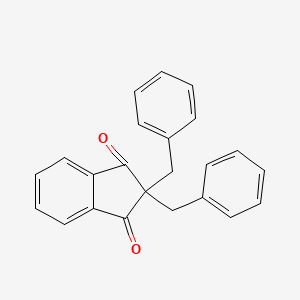
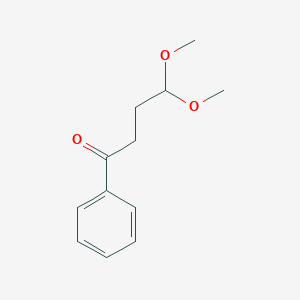
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
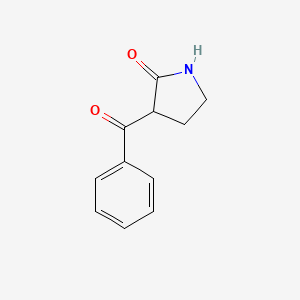

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
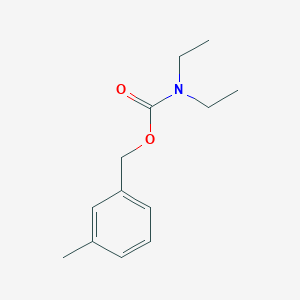

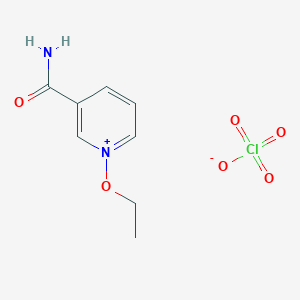
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
